molecular formula C15H12N2OS2 B5575846 1-(3-{[4-(2-thienyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone

1-(3-{[4-(2-thienyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone

Cat. No.: B5575846
M. Wt: 300.4 g/mol
InChI Key: OIZOWWKDLLQEDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-{[4-(2-thienyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone, also known as TAK-659, is a small molecule inhibitor that has been studied extensively in the field of cancer research. This compound has shown promising results in preclinical studies and has the potential to be an effective treatment for various types of cancer.

Scientific Research Applications

Synthesis and Biological Activity

Research in the field of organic chemistry often focuses on the synthesis of novel compounds and evaluating their biological activities. For example, studies have been conducted on synthesizing novel heterocyclic compounds, including thiazole, thiophene, and thienopyridine derivatives, and assessing their anticancer, antibacterial, and antiviral activities. Such compounds are synthesized through reactions involving amino phenyl ethanone derivatives or similar chemical structures and then evaluated for various biological activities. These activities include anticancer effects against liver and breast cancer cells, antibacterial properties against both Gram-positive and Gram-negative bacteria, and antiviral activities against HSV1 and HAV-MBB (Hessien, Kadah, & Marzouk, 2009; Salahuddin, Kakad, & Shantakumar, 2009).

Antimicrobial and Antioxidant Applications

Compounds with a thiazole or thiophene core have shown promising antimicrobial and antioxidant properties. Research has identified novel Schiff bases derived from thiophene compounds exhibiting excellent antimicrobial activity. Additionally, some derivatives have demonstrated significant antioxidant capacity, highlighting their potential in developing new therapeutic agents (Puthran et al., 2019).

Anticancer Research

The search for new anticancer agents continues to be a significant area of scientific inquiry. Novel thiazole and thiophene derivatives have been synthesized and tested for their anticancer activity. Some of these compounds have shown promising results against breast cancer cell lines, suggesting their potential as leads for developing new anticancer drugs (Mahmoud et al., 2021).

Corrosion Inhibition

Beyond biomedical applications, thiazole and thiadiazole derivatives have been investigated for their corrosion inhibition properties. Quantum chemical and molecular dynamics simulation studies have been conducted to understand the mechanisms by which these compounds prevent corrosion of metals, such as iron, highlighting their potential in industrial applications (Kaya et al., 2016).

Future Directions

The future directions for the research and development of thiazole derivatives could involve designing and synthesizing new compounds related to this scaffold to act as drug molecules with lesser side effects . Further studies could also focus on exploring their diverse biological activities and potential applications in medicinal chemistry .

Properties

IUPAC Name

1-[3-[(4-thiophen-2-yl-1,3-thiazol-2-yl)amino]phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2OS2/c1-10(18)11-4-2-5-12(8-11)16-15-17-13(9-20-15)14-6-3-7-19-14/h2-9H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIZOWWKDLLQEDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC2=NC(=CS2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.